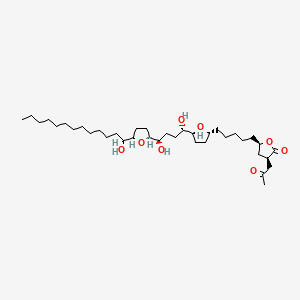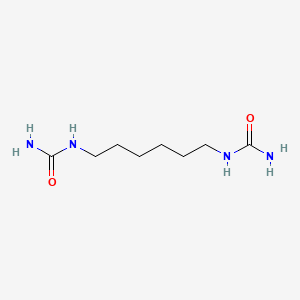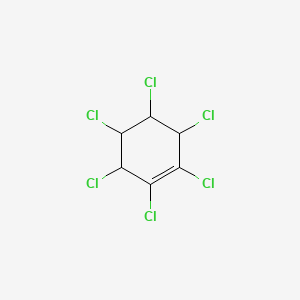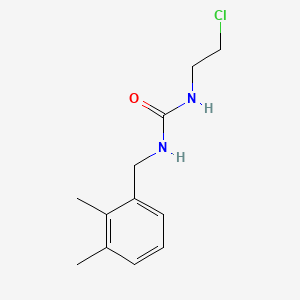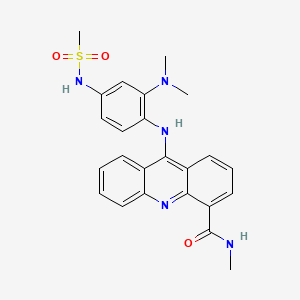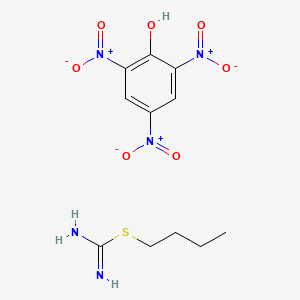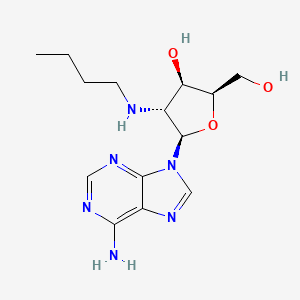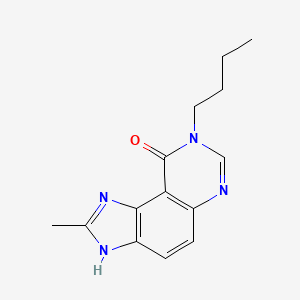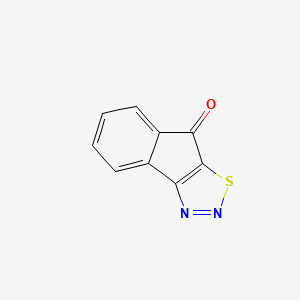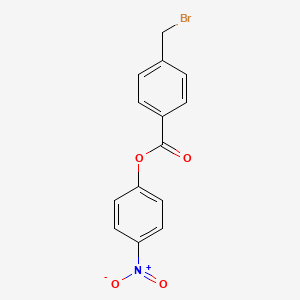
(4-Nitrophenyl) 4-(bromomethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 168193 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 168193 involves several steps, starting from basic organic compounds. The exact synthetic route can vary, but it typically includes the formation of key intermediates through a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of NSC 168193 is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
NSC 168193 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 168193 can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
NSC 168193 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is crucial in the study of neural stem cells, particularly in understanding their differentiation and proliferation.
Medicine: NSC 168193 is investigated for its potential therapeutic effects, including its role in neurodegenerative diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of NSC 168193 involves its interaction with specific molecular targets and pathways. In the context of neural stem cells, it influences the signaling pathways that regulate cell differentiation and proliferation. The compound may act by modulating the activity of key enzymes and receptors involved in these processes.
Comparison with Similar Compounds
NSC 168193 can be compared with other similar compounds, such as:
NSC 706744: Another indenoisoquinoline compound with similar topoisomerase I inhibitory activity.
NSC 725776 (Indimitecan): Known for its stability and prolonged drug action.
NSC 724998 (Indotecan): Notable for its differential targeting of cancer cell genomes.
These compounds share some common features with NSC 168193 but also have unique properties that make them suitable for different applications. For instance, NSC 168193 is particularly effective in neural stem cell research, while the others are more focused on cancer treatment.
Properties
CAS No. |
38597-13-6 |
|---|---|
Molecular Formula |
C14H10BrNO4 |
Molecular Weight |
336.14 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-(bromomethyl)benzoate |
InChI |
InChI=1S/C14H10BrNO4/c15-9-10-1-3-11(4-2-10)14(17)20-13-7-5-12(6-8-13)16(18)19/h1-8H,9H2 |
InChI Key |
KJFWPLKGJCRWBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


